N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution of a suitable chlorophenyl derivative onto the quinoline core.
Acylation: The final step is the acylation of the quinoline derivative with 3,4-dimethylbenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: Due to its quinoline core, it may exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Material Science: Its unique structure may make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,4-dimethoxybenzamide: Similar in structure but lacks the quinoline core.
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of the dimethylbenzoyl group.
N-(4-chlorophenyl)-N’-(3,4-dimethylbenzoyl)thiourea: Contains a thiourea group instead of the acetamide group.
Uniqueness
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its quinoline core, which imparts significant biological activity. The presence of the methoxy and dimethylbenzoyl groups further enhances its potential interactions with biological targets, making it a promising candidate for drug development and other scientific applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-16-4-5-18(12-17(16)2)26(32)23-14-30(15-25(31)29-20-8-6-19(28)7-9-20)24-11-10-21(34-3)13-22(24)27(23)33/h4-14H,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOADXSHKNGQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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